molecular formula C10H8O2S B1585965 Methyl benzo[b]thiophene-2-carboxylate CAS No. 22913-24-2

Methyl benzo[b]thiophene-2-carboxylate

Cat. No. B1585965
CAS RN: 22913-24-2
M. Wt: 192.24 g/mol
InChI Key: KRRAZMUPVIGDCU-UHFFFAOYSA-N
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Patent
US05863936

Procedure details

A 100 ml 3-necked round-bottomed flask, reflux condenser, thermometer adapter, gas inlet, and Teflon stirrer were oven-dried for 12 hours at 160° C. The apparatus was rapidly assembled, fitted with a thermometer, flushed with dry nitrogen gas, sealed with rubber septa and allowed to cool to room temperature. The cooled reaction flask was charged with anhydrous dimethyl sulfoxide (40 ml), 2-fluorobenzaldehyde (4.44 g, 31.53 mmole), anhydrous triethylamine (2.5 equivalents, 78.83 mmole, 7.976 g, 11 ml) and methyl thioglycolate (1.1 equivalents, 3.681 g, 3.10 ml, 34.68 mmole) and heated to 75° C. with rapid stirring. The progress of the reaction was monitored by TLC (silica, 10% dichloromethane-hexane, UV visualization). After 18 hours the reaction mixture was cooled to room temperature and poured onto an ice/water bath (250 ml). The resulting slurry was stirred for 20 minutes, filtered, washed with cold water (2×100 ml) and dried in vacuo to give 5.136 g (85%) of methyl benzo[b]thiophene-2-carboxylate.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Name
dichloromethane hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(C)=O.F[C:6]1[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=1[CH:8]=O.C(N(CC)CC)C.[C:21]([O:25][CH3:26])(=[O:24])[CH2:22][SH:23]>ClCCl.CCCCCC>[S:23]1[C:22]([C:21]([O:25][CH3:26])=[O:24])=[CH:8][C:7]2[CH:10]=[CH:11][CH:12]=[CH:13][C:6]1=2 |f:4.5|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
4.44 g
Type
reactant
Smiles
FC1=C(C=O)C=CC=C1
Name
Quantity
11 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3.1 mL
Type
reactant
Smiles
C(CS)(=O)OC
Step Two
Name
dichloromethane hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting slurry was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A 100 ml 3-necked round-bottomed flask, reflux condenser, thermometer adapter, gas inlet, and Teflon stirrer
CUSTOM
Type
CUSTOM
Details
were oven-dried for 12 hours at 160° C
Duration
12 h
CUSTOM
Type
CUSTOM
Details
fitted with a thermometer
CUSTOM
Type
CUSTOM
Details
flushed with dry nitrogen gas
CUSTOM
Type
CUSTOM
Details
sealed with rubber septa
CUSTOM
Type
CUSTOM
Details
The cooled reaction flask
TEMPERATURE
Type
TEMPERATURE
Details
heated to 75° C. with rapid stirring
TEMPERATURE
Type
TEMPERATURE
Details
After 18 hours the reaction mixture was cooled to room temperature
Duration
18 h
ADDITION
Type
ADDITION
Details
poured onto an ice/water bath (250 ml)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with cold water (2×100 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
S1C2=C(C=C1C(=O)OC)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 5.136 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.